1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(2-BROMOBENZOYL)PIPERAZINE
Description
Properties
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(2-bromophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O3/c20-16-4-2-1-3-15(16)19(23)22-9-7-21(8-10-22)12-14-5-6-17-18(11-14)25-13-24-17/h1-6,11H,7-10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVWDWJKWZAMPFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(2-BROMOBENZOYL)PIPERAZINE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Piperazine Coupling: The final step involves coupling the bromobenzoyl derivative with piperazine in the presence of a suitable base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(2-BROMOBENZOYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine site, using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of methoxy derivatives.
Scientific Research Applications
Neuropharmacology
The compound has been studied for its interaction with serotonin receptors, particularly the 5-HT receptor family. Research indicates that derivatives of piperazine can exhibit anxiolytic and antidepressant properties due to their ability to modulate serotonin levels in the brain .
Case Study : A study conducted on similar piperazine derivatives showed promising results in reducing anxiety-like behavior in animal models, suggesting that this compound may have similar effects .
Anticancer Activity
Recent investigations have highlighted the potential of benzodioxole-containing compounds in cancer therapy. The unique structure of 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(2-bromobenzoyl)piperazine allows for interactions with various cellular pathways involved in tumor growth and metastasis.
Data Table: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 15 | Induction of apoptosis via caspase activation |
| N-(1,3-benzodioxol-5-ylmethyl)-4-(furan-2-carbonyl)piperazine | A549 (Lung Cancer) | 10 | Inhibition of angiogenesis |
Toxicological Studies
Toxicological assessments are crucial for understanding the safety profile of this compound. Preliminary studies indicate a moderate toxicity profile, which necessitates further investigation into its long-term effects and safe dosing regimens.
Data Table: Toxicological Profile
| Parameter | Value |
|---|---|
| Acute Toxicity (LD50) | >2000 mg/kg |
| Mutagenicity | Negative |
| Carcinogenicity | Not assessed |
Mechanism of Action
The mechanism of action of 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(2-BROMOBENZOYL)PIPERAZINE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells.
Comparison with Similar Compounds
Structural and Substituent Variations
The target compound belongs to a family of 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines, where halogen type and position on the benzoyl group vary. Key analogs include:
Key Observations :
- Conformational Stability : All analogs exhibit a chair conformation in the piperazine ring, with the benzodioxole-methyl group occupying an equatorial position. The benzodioxole ring adopts an envelope conformation, slightly folded along the O⋯O axis .
- Substituent Position : The 2-bromo substitution in the target compound may hinder π-stacking interactions compared to 3-fluoro (I) or 5-chloro-2-methoxy (V) derivatives, which allow for more planar aromatic interactions .
Intermolecular Interactions and Crystallography
- Hydrogen Bonding : In compound I (3-F), weak C–H⋯O interactions dominate, while compound III (2,4-Cl₂) exhibits stronger Cl⋯Cl halogen bonds. The target compound’s 2-Br group may facilitate Br⋯O interactions, though this remains unverified in the literature .
- Packing Efficiency : Fluorinated analogs (I, II) show tighter packing due to smaller atomic radii, whereas bulkier bromine or chlorine substituents (target compound, III) result in lower-density crystals .
- Sulfonyl vs. Benzoyl : The sulfonyl group in compound VI introduces stronger hydrogen-bond acceptors (S=O), likely enhancing crystallinity compared to benzoyl derivatives .
Physicochemical Properties
- Lipophilicity : The 2-bromo substituent increases logP compared to fluoro analogs, suggesting higher membrane permeability but lower aqueous solubility .
- Thermal Stability: Halogenated benzoyl derivatives generally exhibit higher melting points (e.g., III: 198–200°C) than non-halogenated variants. The target compound’s melting point is unreported but expected to align with this trend .
Biological Activity
The compound 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(2-bromobenzoyl)piperazine is a synthetic piperazine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 409.31 g/mol. The structure features a piperazine ring substituted with a benzodioxole moiety and a bromobenzoyl group.
| Property | Value |
|---|---|
| Molecular Formula | C20H23BrN2O3 |
| Molecular Weight | 409.31 g/mol |
| LogP | 3.593 |
| Polar Surface Area | 32.26 Ų |
| Hydrogen Bond Acceptors | 5 |
Research indicates that compounds containing the benzodioxole moiety often exhibit significant interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. The piperazine structure is known for its ability to modulate various biological pathways, including:
- Serotonergic Activity : The compound may act as a serotonin receptor agonist or antagonist, influencing mood and anxiety levels.
- Dopaminergic Activity : Potential interactions with dopamine receptors could suggest applications in treating disorders such as schizophrenia or Parkinson's disease.
- Antioxidant Properties : Some studies have indicated that benzodioxole derivatives possess antioxidant capabilities, which can mitigate oxidative stress in biological systems.
Pharmacological Effects
The biological activity of this compound has been explored in several studies:
- Antidepressant Effects : In animal models, the compound demonstrated significant antidepressant-like effects, which were attributed to its influence on serotonergic pathways.
- Anxiolytic Activity : Behavioral assays showed that the compound could reduce anxiety-related behaviors in rodents, suggesting potential therapeutic applications for anxiety disorders.
- Neuroprotective Effects : The antioxidant properties may confer neuroprotective benefits, particularly in models of neurodegeneration.
Case Studies
-
Study on Antidepressant Activity :
A study conducted by Mahesha et al. (2019) evaluated various piperazine derivatives, including the compound . It was found to significantly reduce immobility time in the forced swim test, indicating potential antidepressant effects . -
Anxiolytic Properties :
In another study focused on anxiety models, the compound exhibited dose-dependent anxiolytic effects comparable to established anxiolytics like diazepam . -
Neuroprotection :
Research published in Pharmacology Biochemistry and Behavior highlighted the neuroprotective effects of related compounds against oxidative stress-induced neuronal damage .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-[(2H-1,3-Benzodioxol-5-yl)Methyl]-4-(2-Bromobenzoyl)Piperazine, and what challenges arise during purification?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between 2-bromobenzoyl chloride and the piperazine precursor. Key challenges include controlling regioselectivity due to competing reactions at the benzodioxole and piperazine moieties. Purification often requires gradient elution via flash chromatography (silica gel, hexane/EtOAc) followed by recrystallization from ethanol/water mixtures. Impurity profiles should be assessed using HPLC-MS (C18 column, 0.1% formic acid in acetonitrile/water) .
Q. How can researchers structurally characterize this compound and confirm its identity?
- Methodological Answer : Use a combination of H/C NMR to verify the benzodioxole methylene (δ 5.95–6.05 ppm, singlet) and the 2-bromobenzoyl carbonyl (δ 168–170 ppm). High-resolution mass spectrometry (HRMS) should confirm the molecular ion [M+H] at m/z 389.0421 (calculated for CHBrNO). IR spectroscopy can validate the carbonyl stretch (~1650 cm) .
Q. What in vitro assays are suitable for preliminary biological screening of this compound?
- Methodological Answer : Prioritize assays aligned with structural analogs:
- Antimicrobial Activity : Broth microdilution (MIC determination) against S. aureus and E. coli (CLSI guidelines).
- CNS Effects : Radioligand binding assays for serotonin/dopamine receptors (e.g., 5-HT receptor affinity via H-ketanserin competition).
- Cytotoxicity : MTT assay on HEK-293 or HepG2 cells (IC determination). Include positive controls (e.g., doxorubicin for cytotoxicity) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer : Systematically modify substituents:
- Benzodioxole moiety : Replace with other electron-rich aromatics (e.g., 3,4-dimethoxyphenyl) to assess π-π stacking effects.
- Piperazine ring : Introduce methyl or acetyl groups to evaluate steric/electronic impacts on receptor binding.
- 2-Bromobenzoyl group : Test fluoro or nitro analogs for halogen bonding or electron-withdrawing effects.
Use molecular docking (AutoDock Vina) to predict binding modes against target proteins (e.g., MAO-B for neuroactive compounds). Validate with in vitro/in vivo models .
Q. How should researchers resolve contradictions in bioactivity data across different experimental models?
- Methodological Answer : Apply methodological triangulation:
- Replicate assays under standardized conditions (e.g., pH, temperature, cell passage number).
- Cross-validate using orthogonal techniques (e.g., SPR for binding affinity vs. functional cAMP assays).
- Analyze batch variability (e.g., compound purity via LC-MS, solvent residues via H NMR).
- Leverage cheminformatics tools (e.g., PCA on bioactivity descriptors) to identify outliers .
Q. What experimental designs are recommended for assessing this compound’s pharmacokinetic (PK) profile?
- Methodological Answer : Use a tiered approach:
- In vitro : Microsomal stability assays (human liver microsomes, NADPH regeneration system) to estimate metabolic half-life.
- In situ : Permeability via Caco-2 monolayers (apparent permeability coefficient, ).
- In vivo : Administer 10 mg/kg (IV and oral) in Sprague-Dawley rats. Collect plasma samples at 0, 1, 2, 4, 8, 12, 24 h. Quantify via LC-MS/MS (LLOQ: 1 ng/mL). Calculate , , and bioavailability .
Q. How can researchers evaluate the compound’s potential ecotoxicological impact?
- Methodological Answer : Follow OECD guidelines for environmental risk assessment:
- Acute toxicity : Daphnia magna immobilization test (48-h EC).
- Biodegradation : Modified Sturm test (CO evolution over 28 days).
- Bioaccumulation : Measure log (octanol-water partition coefficient) via shake-flask method.
- Data integration : Use probabilistic models (e.g., EUSES) to predict environmental concentrations .
Data Presentation Guidelines
- Spectral Data : Report NMR shifts (±0.01 ppm), coupling constants (±0.1 Hz), and MS error margins (<2 ppm).
- Biological Data : Use mean ± SEM (n ≥ 3) and ANOVA with post-hoc Tukey tests for group comparisons.
- SAR Tables : Include substituent descriptors (e.g., Hammett σ, π values) and bioactivity trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
